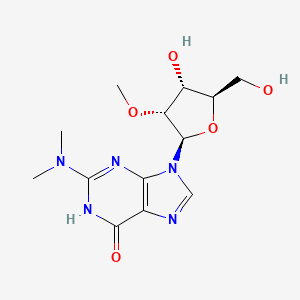
N,N,2'-O-Trimethylguanosine
描述
N,N,2’-O-Trimethylguanosine: is a modified nucleoside that plays a crucial role in various biological processes. It is a derivative of guanosine, where the nitrogen atoms at positions 2 and 2’ and the oxygen atom at position 2’ are methylated. This compound is commonly found in the cap structure of small nuclear RNAs (snRNAs) and is essential for RNA processing and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2’-O-Trimethylguanosine typically involves the methylation of guanosine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of N,N,2’-O-Trimethylguanosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification is usually achieved through chromatographic techniques .
化学反应分析
Types of Reactions: N,N,2’-O-Trimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms, where nucleophiles replace the methyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of oxidized guanosine derivatives.
Reduction: Formation of demethylated guanosine.
Substitution: Formation of substituted guanosine derivatives.
科学研究应用
N,N,2’-O-Trimethylguanosine has numerous applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleosides.
Biology: Plays a critical role in RNA processing, stability, and transport.
Industry: Utilized in the synthesis of capped mRNA for research and therapeutic purposes.
作用机制
The mechanism of action of N,N,2’-O-Trimethylguanosine involves its incorporation into the cap structure of snRNAs. This cap structure is recognized by specific proteins that facilitate the transport, stability, and processing of the RNA. The methyl groups on the guanosine enhance its binding affinity to these proteins, ensuring efficient RNA processing .
相似化合物的比较
N2,N2-Dimethylguanosine: Similar in structure but lacks the 2’-O-methyl group.
7-Methylguanosine: Methylation occurs only at the nitrogen atom at position 7.
2’-O-Methylguanosine: Methylation occurs only at the oxygen atom at position 2’.
Uniqueness: N,N,2’-O-Trimethylguanosine is unique due to its triple methylation, which significantly enhances its stability and binding affinity compared to other methylated guanosines. This makes it particularly effective in RNA processing and stability .
属性
IUPAC Name |
2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCFXTKBZFABID-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


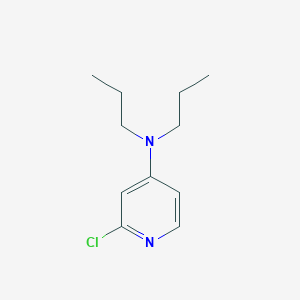
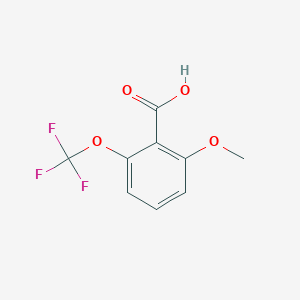
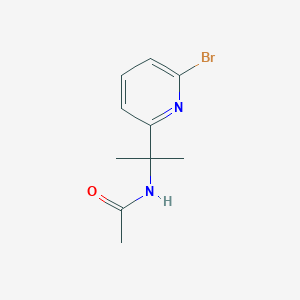
![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
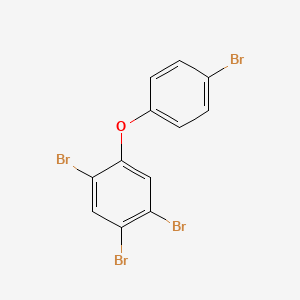
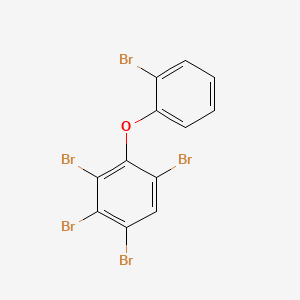
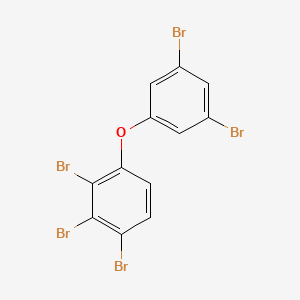
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)
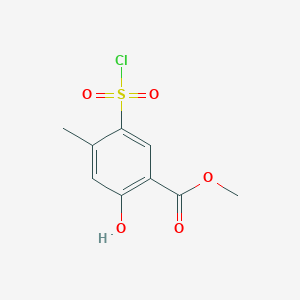
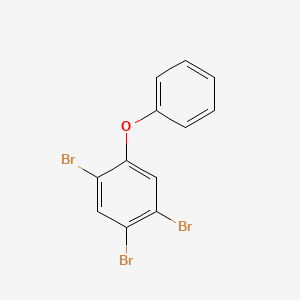
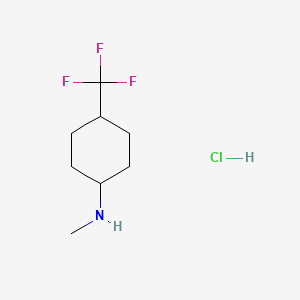
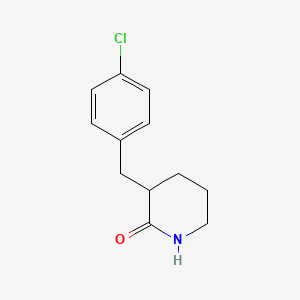
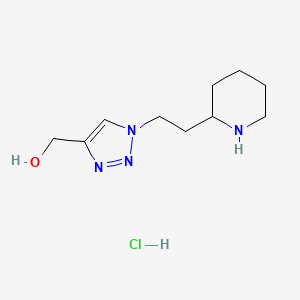
![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)
